Diisotridecyl peroxydicarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

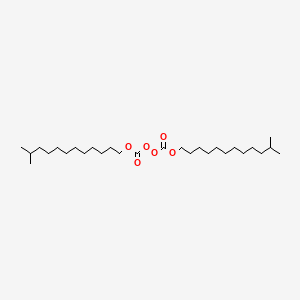

Diisotridecyl peroxydicarbonate is an organic peroxide with the chemical formula C28H54O6. It is known for its strong oxidizing properties and is commonly used as an initiator in polymerization reactions. This compound is particularly valued in industrial applications due to its ability to decompose and generate free radicals, which are essential for initiating polymerization processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often require low temperatures to prevent premature decomposition of the peroxide compound .

Industrial Production Methods: In industrial settings, the production of diisotridecyl peroxydicarbonate involves continuous processes where the reactants are carefully controlled to maintain the desired temperature and pressure. The use of stabilizers is common to ensure the safe handling and storage of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Diisotridecyl peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can then participate in various polymerization reactions .

Common Reagents and Conditions: The decomposition of this compound is often triggered by heat or the presence of certain metals and amines. The reaction typically occurs at temperatures between 0-10°C, which can lead to explosive decomposition if not carefully controlled .

Major Products: The primary products of the decomposition of this compound are carbon dioxide and diisotridecyl alcohol. These products are formed as a result of the breakdown of the peroxide bond .

Aplicaciones Científicas De Investigación

Diisotridecyl peroxydicarbonate is widely used in scientific research, particularly in the field of polymer chemistry. Its ability to generate free radicals makes it an essential initiator for the polymerization of various monomers, including styrene, vinyl chloride, and acrylates . Additionally, it is used in the synthesis of high-performance polymers and resins, which are crucial in the manufacturing of advanced materials .

Its role in initiating polymerization reactions is also explored in the development of new biomaterials .

Mecanismo De Acción

The mechanism of action of diisotridecyl peroxydicarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains . The decomposition process is highly exothermic and can be accelerated by the presence of certain metals and amines .

Comparación Con Compuestos Similares

Dipropyl peroxydicarbonate: Similar to diisotridecyl peroxydicarbonate, dipropyl peroxydicarbonate is used as a polymerization initiator.

Diisopropyl peroxydicarbonate: This compound is also used as a polymerization initiator but has a different structure and reactivity profile compared to this compound.

Uniqueness: this compound is unique due to its high molecular weight and specific decomposition temperature range. These properties make it particularly suitable for initiating polymerization reactions in specific industrial applications where controlled decomposition is crucial .

Propiedades

Número CAS |

82065-80-3 |

|---|---|

Fórmula molecular |

C28H54O6 |

Peso molecular |

486.7 g/mol |

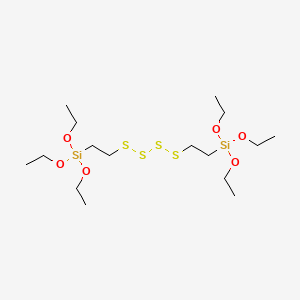

Nombre IUPAC |

11-methyldodecoxycarbonyloxy 11-methyldodecyl carbonate |

InChI |

InChI=1S/C28H54O6/c1-25(2)21-17-13-9-5-7-11-15-19-23-31-27(29)33-34-28(30)32-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-26H,5-24H2,1-4H3 |

Clave InChI |

QYLYCIMKTCNLGY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCCCCCCCCOC(=O)OOC(=O)OCCCCCCCCCCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)